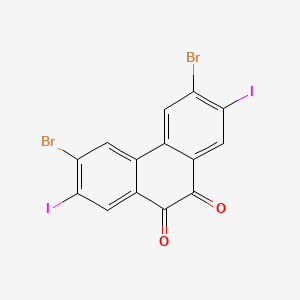

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

Description

Properties

IUPAC Name |

3,6-dibromo-2,7-diiodophenanthrene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQPVDMDSYXZQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Br2I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Halogenated Phenanthrene-9,10-dione Derivatives: A Technical Guide for Organic Electronics

Introduction: The Strategic Role of Halogenation in Phenanthrene-9,10-dione-Based Organic Electronics

Phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon, presents a compelling molecular scaffold for the development of advanced materials for organic electronics. Its rigid, planar structure and inherent electronic properties make it a promising building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the phenanthrene-9,10-dione core is a powerful tool for fine-tuning the material's physicochemical and electronic properties. This in-depth technical guide will explore the synthesis, characterization, and application of halogenated phenanthrene-9,10-dione derivatives, providing researchers and drug development professionals with a comprehensive understanding of this emerging class of organic semiconductors.

Halogenation offers a multifaceted approach to molecular engineering. The high electronegativity of halogen atoms can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the charge injection and transport properties of the material.[1] Furthermore, the size and polarizability of the halogen atom can impact intermolecular interactions, such as halogen bonding, which in turn dictates the solid-state packing and thin-film morphology—critical factors for efficient charge transport.[2] This guide will delve into the nuanced effects of different halogens and their substitution patterns on the performance of phenanthrene-9,10-dione-based organic electronic devices.

Synthesis of Halogenated Phenanthrene-9,10-dione Derivatives: Methodologies and Mechanistic Insights

The synthesis of halogenated phenanthrene-9,10-dione derivatives typically involves the direct halogenation of the parent phenanthrene-9,10-dione or the synthesis from pre-halogenated precursors. The choice of synthetic route is dictated by the desired halogen, its position on the aromatic core, and the required purity of the final product.

Electrophilic Bromination: A Case Study

A common and effective method for introducing bromine atoms onto the phenanthrene-9,10-dione core is through electrophilic aromatic substitution. For instance, 2,7-dibromophenanthrene-9,10-dione can be synthesized from phenanthrene-9,10-dione using N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of 2,7-Dibromophenanthrene-9,10-dione

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.

-

Addition of Brominating Agent: Slowly add 18 g of N-bromosuccinimide to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding 50 mL of water. Pour the mixture into 600 mL of ice water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration and wash thoroughly with hot water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.

The regioselectivity of the bromination is influenced by the directing effects of the carbonyl groups and the electronic nature of the phenanthrene core. The 2 and 7 positions are generally favored for electrophilic attack.

General Strategies for Other Halogens

-

Fluorination: The introduction of fluorine atoms often requires specialized reagents due to the high reactivity of elemental fluorine. Nucleophilic aromatic substitution on a suitably activated precursor or the use of electrophilic fluorinating agents like Selectfluor® are common strategies.

-

Chlorination: Similar to bromination, chlorination can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

-

Iodination: Electrophilic iodination can be accomplished using reagents like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent.

The following diagram illustrates a generalized synthetic workflow for producing halogenated phenanthrene-9,10-dione derivatives.

Caption: Generalized workflow for the synthesis of halogenated phenanthrene-9,10-dione derivatives.

Physicochemical Properties and the Impact of Halogenation

The introduction of halogens onto the phenanthrene-9,10-dione backbone systematically modifies its electronic and structural properties. Understanding these modifications is key to designing materials with tailored functionalities for organic electronic devices.

Electronic Properties: Tuning HOMO/LUMO Energy Levels

Halogenation is a well-established strategy for modulating the frontier molecular orbital energy levels of organic semiconductors.[1] The strong electron-withdrawing nature of halogens generally leads to a stabilization of both the HOMO and LUMO energy levels. This effect is particularly pronounced with increasing electronegativity of the halogen (F > Cl > Br > I).

A computational study on halogenated phenanthrenes has shown that halogenation reduces the HOMO-LUMO gap.[3] This trend is crucial for tuning the optical and electronic properties of the material. A lower LUMO level can facilitate electron injection from common cathode materials in OLEDs and is a prerequisite for n-type behavior in OFETs.

Table 1: Electronic Properties of Selected Halogenated Phenanthrene Derivatives

| Compound | Halogen | Position(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Phenanthrene (for comparison) | - | - | - | - | - |

| Halogenated Phenanthrene (F) | Fluorine | - | - | - | Reduced by 0.0100 |

| Halogenated Phenanthrene (Cl) | Chlorine | - | - | - | Reduced by 0.0064 |

| Halogenated Phenanthrene (Br) | Bromine | - | - | - | Reduced by 0.2438 |

Data for halogenated phenanthrenes are based on computational studies and indicate the change relative to the parent phenanthrene.[3]

Molecular Packing and Thin-Film Morphology

The solid-state packing of organic semiconductors is a critical determinant of their charge transport properties. Halogenation can influence molecular packing through a combination of steric effects and non-covalent interactions, most notably halogen bonding.

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site.[2] In the context of halogenated phenanthrene-9,10-diones, these interactions can promote ordered molecular assemblies, which can be beneficial for charge transport by enhancing intermolecular electronic coupling. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Applications in Organic Electronics

Halogenated phenanthrene-9,10-dione derivatives are promising candidates for active materials in both OLEDs and OFETs. Their tunable electronic properties and potential for ordered molecular packing make them versatile components for a range of device architectures.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, halogenated phenanthrene-9,10-diones can function as emitters, hosts, or electron-transporting materials. The high triplet energy of the phenanthrene core makes its derivatives particularly suitable as host materials for phosphorescent emitters.[4]

A study on 2,7-dibromophenanthrene-9,10-dione (27PNDO) as an emitter in a host-guest system with 6,11-dibromodibenzo-[f,h]quinoxaline (27QNX) as the host material revealed the importance of the host matrix in enabling phosphorescence.[5] The study highlighted that molecular packing and conformational freedom are crucial for efficient intersystem crossing.

The following diagram illustrates a typical multilayer OLED architecture where a halogenated phenanthrene-9,10-dione derivative could be employed.

Caption: Schematic of a multilayer OLED device incorporating a halogenated phenanthrene-9,10-dione derivative.

Experimental Protocol: OLED Fabrication

-

Substrate Preparation: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the work function.

-

Layer Deposition: Deposit the organic layers and the metal cathode by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

-

Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

-

Hole Transport Layer (HTL): e.g., 40 nm of TAPC.

-

Emissive Layer (EML): Co-evaporate a host material with the halogenated phenanthrene-9,10-dione derivative at a specific doping concentration.

-

Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

-

Electron Injection Layer (EIL): e.g., 1 nm of LiF.

-

Cathode: 100 nm of Al.

-

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Organic Field-Effect Transistors (OFETs)

The ability to tune the LUMO energy level of phenanthrene-9,10-dione through halogenation makes these derivatives promising candidates for n-type semiconductors in OFETs. The introduction of strong electron-withdrawing groups can lower the LUMO level sufficiently to enable stable electron transport.

A study on functionalized-phenanthrene conjugated asymmetric N-heteroacenes demonstrated that bromine functionalization can be beneficial for developing air-stable n-type semiconducting materials, achieving charge carrier mobilities up to 4.27×10⁻³ cm² V⁻¹ s⁻¹.[6][7] This suggests that halogenated phenanthrene-9,10-diones could also exhibit promising n-type OFET performance.

Table 2: OFET Performance of a Brominated Phenanthrene Derivative

| Compound | Device Architecture | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

| Brominated Phenanthrene N-heteroacene | Spin-coated | 4.27 × 10⁻³ | > 10⁵ |

Data for a brominated phenanthrene conjugated N-heteroacene, indicative of the potential of halogenated phenanthrene systems.[6][7]

Experimental Protocol: OFET Fabrication

-

Substrate Preparation: Use heavily doped silicon wafers with a thermally grown silicon dioxide layer as the gate dielectric. Clean the substrates by ultrasonication in acetone and isopropanol.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

-

Active Layer Deposition: Deposit a thin film (e.g., 50 nm) of the halogenated phenanthrene-9,10-dione derivative onto the substrate via thermal evaporation or solution shearing.

-

Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask onto the organic semiconductor layer.

-

Device Characterization: Measure the electrical characteristics of the OFET in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

Challenges and Future Outlook

The exploration of halogenated phenanthrene-9,10-dione derivatives for organic electronics is still in its early stages. A key challenge is the lack of systematic studies that directly compare the effects of different halogens and their substitution patterns on device performance. Future research should focus on the synthesis and characterization of a broader range of these materials to establish clear structure-property relationships.

Furthermore, optimizing the device architecture and processing conditions for these new materials will be crucial for unlocking their full potential. The interplay between molecular design, solid-state packing, and device engineering will be paramount in advancing this promising class of organic semiconductors.

References

-

Revealing structure–property relationships and charge transfer dynamics in host–guest phosphorescent organic light-emitting diodes. (2025). ResearchGate. [Link]

-

High performance n-type organic field-effect transistors based on halogenated derivatives of naphthalene tetracarboxylic diimides. (2025). ResearchGate. [Link]

-

Effect of di‐substituent on the charge transport of phenanthrene... (n.d.). ResearchGate. [Link]

-

Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes. (2025). PubMed. [Link]

-

Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors. (2024). arXiv.org. [Link]

-

Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. (n.d.). Royal Society of Chemistry. [Link]

-

Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. (2024). ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. [Link]

-

Synthesis, Structures and Air‐stable N‐type Organic Field‐effect Transistor (OFET) Properties of Functionalized‐phenanthrene Conjugated Asymmetric N‐heteroacenes. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. aro.koyauniversity.org [aro.koyauniversity.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Polycyclic Aromatic Hydrocarbon (PAH) Architectures for Next-Generation OLEDs

A Technical Guide to Synthesis, Purification, and Device Integration

Executive Summary

Polycyclic Aromatic Hydrocarbons (PAHs) constitute the fundamental backbone of organic electronics. While historically viewed through the lens of environmental chemistry or simple dyes, in the context of Organic Light-Emitting Diodes (OLEDs), they represent a highly tunable class of semiconductors.

This guide addresses the transition from "wet chemistry" synthesis to "device-grade" deposition. It focuses on the structural engineering of PAH cores to overcome Aggregation-Caused Quenching (ACQ), the implementation of Thermally Activated Delayed Fluorescence (TADF), and the rigorous purification standards required to prevent exciton quenching traps in thin films.

Part 1: Molecular Architecture & Design Principles[1]

The selection of a PAH building block is not merely about conjugation length; it is an exercise in frontier molecular orbital (FMO) engineering. The goal is to manipulate the HOMO-LUMO gap (

Core Selection Strategy

Different PAH cores serve distinct functions within an OLED stack based on their charge transport capabilities and triplet energy levels (

| PAH Core | Primary Role | Key Characteristic | |

| Anthracene | Blue Host / Emitter | High stability, accessible 9,10-functionalization.[1] | ~3.0 eV |

| Pyrene | Dopant / Emitter | High Quantum Yield (PLQY), prone to ACQ. | ~3.3 eV |

| Fluorene | Host / HTL | High triplet energy, morphological stability. | ~3.5 eV |

| Perylene | Red/Orange Dopant | High thermal stability, planar stacking. | ~2.8 eV |

The Logic of Functionalization

To transform a raw PAH into an OLED material, one must disrupt pi-pi stacking to prevent crystallization (which kills device lifetime) without breaking the conjugation path required for charge transport.

-

Steric Bulk: Introducing orthogonal substituents (e.g., phenyl or naphthyl groups at the 9,10-position of anthracene) creates a "card-house" packing structure, preventing ACQ.

-

Bipolarity: For TADF, we introduce donor-acceptor (D-A) architectures. However, the cutting edge is Multi-Resonance TADF (MR-TADF) , where Boron and Nitrogen are doped into the PAH skeleton (e.g., DABNA derivatives) to achieve narrowband emission.

Decision Framework: Selecting the Right Core

The following flowchart illustrates the logic flow for selecting a PAH precursor based on the target layer function.

Figure 1: Strategic selection of PAH cores based on optoelectronic requirements. Note the dominance of Anthracene for blue emission due to its chemical stability.

Part 2: Synthetic Protocol – The Anthracene Host

Target Molecule: 9,10-di(naphthalen-2-yl)anthracene (ADN ) Application: Standard Blue Host Material.

This protocol utilizes the Suzuki-Miyaura cross-coupling reaction.[2] Unlike pharmaceutical synthesis where 99% purity via HPLC is acceptable, OLED materials require >99.95% purity (trace metals <1 ppm) to prevent non-radiative recombination centers.

Experimental Workflow

Reagents:

-

9,10-Dibromoanthracene (1.0 eq)[2]

-

2-Naphthaleneboronic acid (2.5 eq)

- (3-5 mol%)

- (2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip it with a reflux condenser and nitrogen inlet. Oxygen is the enemy of the palladium catalyst and the anthracene core (photo-oxidation).

-

Degassing: Dissolve the 9,10-dibromoanthracene and boronic acid in the Toluene/Ethanol mixture. Degas the solution by bubbling nitrogen for 30 minutes (or freeze-pump-thaw x3). Causality: Removing

prevents homocoupling of the boronic acid and deactivation of the Pd(0) species. -

Catalyst Addition: Add the

catalyst and the base ( -

Reflux: Heat the mixture to reflux (

) for 24-48 hours. Monitor via TLC (eluent: Hexane/DCM). The blue fluorescence of the product should become apparent. -

Workup: Cool to room temperature. Pour into water and extract with dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate. -

Pre-Purification (Chemical): Recrystallize the crude solid from Toluene or Xylene. Note: This removes the bulk organic impurities but leaves trace metals and halides.

The Critical Step: Vacuum Sublimation

Recrystallization is insufficient for OLEDs. Halide impurities (Br-) act as electron traps, increasing voltage and reducing lifetime.

Sublimation Protocol:

-

Load the recrystallized ADN into the source boat of a gradient sublimation train.

-

Pump down to high vacuum (

Torr). -

Heat source zone to

(ADN sublimation point). -

Maintain gradient zones.[3] Impurities with higher vapor pressure (solvent residues) deposit in the cool zone; heavy impurities (catalyst metals) remain in the boat.

-

Collect the middle fraction (the pure crystal band).

Figure 2: The synthesis-to-purification pipeline. Note that sublimation is the distinct step separating "organic chemistry" from "semiconductor engineering."

Part 3: Device Integration & Performance

Once synthesized and purified, the PAH building block is integrated into the OLED stack via Thermal Evaporation.[1]

The OLED Stack

The PAH (ADN) serves as the Host in the Emissive Layer (EML).[1] It must physically host the dopant (emitter) and transfer energy to it.

Energy Transfer Mechanism:

-

For Fluorescent Dopants: Förster Resonance Energy Transfer (FRET). The overlap between Host Emission and Dopant Absorption is critical.

-

For TADF/Phosphorescent Dopants: Dexter Energy Transfer (requires orbital overlap).

Quantitative Requirements for the Host (ADN):

| Parameter | Value | Reason |

| HOMO | ~5.6 - 5.8 eV | Matches HTL for hole injection. |

| LUMO | ~2.6 - 2.8 eV | Matches ETL for electron injection. |

| Tg (Glass Transition) | >100°C | Prevents crystallization during operation (heat). |

| Purity | >99.95% | Prevents trap-assisted non-radiative decay. |

Device Architecture Diagram

Figure 3: Standard OLED architecture. The synthesized PAH (ADN) resides in the EML, acting as the matrix for the light-emitting dopant.

References

-

BenchChem. (2025).[1][2] Assessing the reproducibility of 9,10-Di(naphthalen-2-yl)anthracene synthesis methods. Retrieved from

-

Hatakeyama, T., et al. (2016). Ultrapure Blue Thermally Activated Delayed Fluorescence Molecules: Efficient HOMO-LUMO Separation by the Multiple Resonance Effect. Advanced Materials.[3] (Seminal work on B-N doped PAHs).

-

Sigma-Aldrich. (2024). High-Purity Sublimed Materials for Organic Electronic Devices.[4] Retrieved from

-

RSC Advances. (2022). Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties.[5] Journal of Materials Chemistry C. Retrieved from

-

Ossila. (2024). Molecular Design Principles of MR-TADF Materials. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]

- 5. Polycyclic aromatic hydrocarbon-based organic semiconductors: ring-closing synthesis and optoelectronic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Halogenated Phenanthrene-9,10-Diones: Electronic Tuning for Optoelectronics and Therapeutics

Executive Summary

The functionalization of the phenanthrene-9,10-dione (PQ) core with halogens represents a critical strategy in materials science and medicinal chemistry. By substituting hydrogen atoms with high-electronegativity halogens (F, Cl, Br, I), researchers can precisely tune the Lowest Unoccupied Molecular Orbital (LUMO) levels, enhancing electron affinity for n-type organic semiconductors. Simultaneously, the heavy-atom effect introduced by bromine and iodine facilitates intersystem crossing (ISC), unlocking high-efficiency singlet oxygen generation for Photodynamic Therapy (PDT). This guide provides a rigorous analysis of the electronic properties, synthesis protocols, and dual-use applications of tetra-halogenated phenanthrene diones.

Molecular Architecture & Electronic Tuning

The electronic behavior of tetra-halogenated PQs is governed by the interplay between inductive electron withdrawal and steric distortion.

Frontier Orbital Engineering

Unsubstituted phenanthrene-9,10-dione exhibits a standard redox potential suitable for biological cycling. However, tetra-halogenation drastically alters this landscape:

-

LUMO Stabilization: The introduction of four halogen atoms (specifically at the 1,2,3,4 or 2,4,5,7 positions) exerts a strong inductive effect (-I). This lowers the LUMO energy level, making the molecule a potent electron acceptor (oxidant).

-

Comparison: While unsubstituted PQ has a reduction potential of approx. -0.65 V (vs. Fc/Fc+), tetra-chloro and tetra-bromo derivatives shift this potential anodically (positive shift), often exceeding -0.3 V. This shift is critical for air-stable n-channel organic field-effect transistors (OFETs).

-

-

HOMO-LUMO Gap Contraction: Halogenation reduces the optical bandgap.[1] Bromine substitution typically results in a bathochromic shift (red shift) of 10–15 nm compared to chlorine analogs due to stronger spin-orbit coupling and polarizability.

Steric "Bay Region" Distortion

In 4,5-dihalogenated derivatives, the steric clash between halogens in the "bay region" forces the phenanthrene core to twist out of planarity.

-

Impact: This twisting disrupts

-

Table 1: Comparative Electronic Properties (Theoretical & Experimental Trends)

| Derivative | Halogen (X) | HOMO-LUMO Gap (eV) | Primary Electronic Effect | |

| Phenanthrene-9,10-dione | H | ~3.64 | 410 (visible tail) | Baseline Redox Activity |

| 1,2,3,4-Tetrafluoro-PQ | F | ~3.50 | 405 | High Electronegativity, Planar Stacking |

| 1,2,3,4-Tetrachloro-PQ | Cl | ~3.45 | 425 | Balanced Acceptor Strength |

| 1,2,3,4-Tetrabromo-PQ | Br | ~3.20 | 440 | Heavy Atom Effect (High ISC yield) |

Synthesis & Purification Protocol

Objective: Synthesis of 1,2,3,4-Tetrachlorophenanthrene-9,10-dione via Oxidative Chlorination. Rationale: Direct halogenation of the quinone often yields inseparable mixtures. The most robust route involves halogenating the phenanthrene core prior to oxidation or using high-valency metal chlorides.

Workflow Diagram

Figure 1: Step-wise synthesis workflow for tetra-chlorinated phenanthrene quinone.

Detailed Protocol

-

Precursor Synthesis (1,2,3,4-Tetrachlorophenanthrene):

-

Dissolve phenanthrene (10 mmol) in nitrobenzene.

-

Add N-chlorosuccinimide (NCS) (4.5 eq) and anhydrous

(5 mol%) as a Lewis acid catalyst. -

Heat to 140°C for 12 hours. Monitor by TLC (Hexane eluent).

-

Workup: Wash with water, dry organic layer over

, and concentrate. Recrystallize from ethanol.

-

-

Oxidation to Quinone:

-

Suspend the tetrachlorophenanthrene (5 mmol) in glacial acetic acid (20 mL).

-

Add Chromium(VI) oxide (

) (15 mmol) dropwise as a solution in aqueous acetic acid. -

Reflux at 110°C for 4 hours. The solution will turn from yellow to deep orange/red.

-

Self-Validating Step: Aliquot 10

L into water. If a bright orange precipitate forms immediately, oxidation is near completion.

-

-

Purification:

-

Pour reaction mixture into ice water (100 mL). Filter the orange solid.

-

Critical Step: Recrystallize from Chlorobenzene or o-Dichlorobenzene. Halogenated quinones have poor solubility in ethanol/hexane.

-

Characterization: Confirm structure via

-NMR (Carbonyl peaks at ~175-180 ppm) and IR (C=O stretch at ~1670

-

Biological Interface: Photodynamic Therapy (PDT)[2][3][4][5]

Tetra-halogenated PQs are emerging as powerful photosensitizers (PS) for oncology. The mechanism relies on the "Heavy Atom Effect" (specifically in Br/I derivatives) to promote Intersystem Crossing (ISC).

Mechanism of Action[4][5]

-

Excitation: Ground state PS (

) absorbs light, entering the excited singlet state ( -

ISC: Spin-orbit coupling facilitates the transition from

to the excited Triplet State ( -

ROS Generation:

-

Type I: Electron transfer from

to biomolecules, generating superoxide anions ( -

Type II: Energy transfer from

to molecular oxygen (

-

Pathway Visualization

Figure 2: Jablonski diagram illustrating the Type I/II ROS generation pathways facilitated by halogenated PQs.

Therapeutic Considerations[2][3][4][6]

-

Bio-conjugation: The quinone core is hydrophobic. For drug delivery, it is often conjugated with polyethylene glycol (PEG) or encapsulated in liposomes.

-

Redox Cycling Toxicity: Beyond photo-activation, the quinone moiety can undergo enzymatic reduction (by DT-diaphorase) to semiquinone radicals, inducing oxidative stress even without light. This dual-action mechanism is potent but requires careful dosing to avoid systemic toxicity.

References

-

Electronic Properties of Halogen

- Source: Koya University Journal (2024).

-

Link:[Link]

-

Supercapacitor Applic

- Source: ACS Omega (2024).

-

Link:[Link]

-

Photodynamic Therapy Mechanisms

-

Crystal Structure & Packing

- Source: ResearchGate / Acta Cryst. (2017). "Crystal structure of 4,5-dibromophenanthrene."

-

Link:[Link]

Sources

- 1. aro.koyauniversity.org [aro.koyauniversity.org]

- 2. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 9,10-Phenanthrenequinone: A Promising Kernel to Develop Multifunctional Antitumor Systems for Efficient Type I Photodynamic and Photothermal Synergistic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Synergy of Halogenation and a Privileged Core

An In-depth Technical Guide to Halogenated Phenanthrenequinone Derivatives for Drug Discovery

Executive Summary: Phenanthrenequinones, a class of polycyclic aromatic compounds, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of halogen atoms onto this core structure can profoundly modulate their physicochemical properties, pharmacokinetic profiles, and target-binding affinities. This guide offers a comprehensive exploration of halogenated phenanthrenequinone derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, analyze structure-activity relationships, and elucidate the primary mechanisms of action, including cytotoxicity via reactive oxygen species (ROS) generation. This document serves as a technical resource to accelerate the exploration and development of this promising class of therapeutic agents.

The Phenanthrenequinone Scaffold

The 9,10-phenanthrenequinone core is a prominent structural motif found in numerous bioactive natural products and synthetic compounds.[1] Its rigid, planar structure and electron-deficient quinone system are key to its diverse biological functions, which range from anticancer and antiviral to antimicrobial and anti-inflammatory activities.[2][3][4] The dicarbonyl unit at the C9 and C10 positions acts as a prochiral site for nucleophilic additions and is central to the molecule's redox activity, a critical factor in its primary mechanism of cytotoxicity.[1][5]

The Role of Halogens in Modern Drug Design

Halogenation is a powerful and frequently employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds.[6] Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can fine-tune a molecule's properties in several ways:

-

Lipophilicity: Increasing halogen size generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.

-

Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life.[6]

-

Binding Affinity: Halogens can participate in specific, non-covalent interactions, such as halogen bonding, with protein targets, leading to improved binding affinity and selectivity.[7]

-

Electronic Effects: As highly electronegative atoms, halogens can alter the electronic distribution of the aromatic system, influencing the molecule's reactivity and interaction with biological targets.

Approximately 30% of all small molecules approved by the U.S. Food and Drug Administration (FDA) contain a halogen substituent, underscoring their critical role in drug development.[6]

Halogenated Phenanthrenequinones: A Promising Frontier

The combination of the biologically active phenanthrenequinone scaffold with the modulating effects of halogenation creates a class of derivatives with significant therapeutic potential. Studies have shown that halogenated polycyclic aromatic hydrocarbons (HPAHs) can exhibit increased potency compared to their parent compounds.[8] By strategically placing different halogens at various positions on the phenanthrenequinone ring, it is possible to systematically optimize for desired characteristics like enhanced cytotoxicity, improved selectivity for cancer cells, and favorable pharmacokinetic profiles.

Synthetic Strategies and Methodologies

The synthesis of specific halogenated phenanthrenequinone derivatives is crucial for establishing clear structure-activity relationships (SAR). The choice of methodology depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Heck Coupling and Oxidative Photocyclization

A robust and versatile two-step sequence involves an initial Mizoroki-Heck coupling reaction to form a diarylethene, followed by a classical oxidative photocyclization to construct the phenanthrene core.[9][10] The resulting phenanthrene can then be oxidized to the target 9,10-phenanthrenequinone. This method is particularly useful for creating derivatives with substituents that might not be compatible with direct halogenation conditions.

Experimental Protocol 1: General Synthesis of a Substituted Phenanthrenequinone [9][10]

Step 1: Mizoroki-Heck Coupling

-

To a solution of an appropriate aryl bromide (1.0 eq) and a substituted styrene (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add palladium(II) acetate (0.05 eq) and tri(o-tolyl)phosphine (0.1 eq).

-

Add triethylamine (2.0 eq) to the mixture.

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diarylethene.

Step 2: Oxidative Photocyclization

-

Dissolve the purified diarylethene in a suitable solvent (e.g., toluene or benzene) containing a stoichiometric amount of an oxidizing agent, such as iodine or air.

-

Irradiate the solution with a high-pressure mercury lamp for 6-12 hours while vigorously stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting phenanthrene derivative by column chromatography.

Step 3: Oxidation to Phenanthrenequinone

-

Dissolve the phenanthrene derivative in glacial acetic acid.

-

Add a solution of chromium trioxide (CrO₃) or another suitable oxidant (e.g., AgO with nitric acid) dropwise while maintaining the temperature at 60-80 °C.[3][11]

-

Stir the reaction for 1-3 hours.

-

Pour the mixture onto ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude phenanthrenequinone.

-

Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of halogenated phenanthrenequinones.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of newly synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the position of substituents and the integrity of the phenanthrenequinone core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[1] The isotopic pattern observed for chlorine- and bromine-containing compounds is particularly diagnostic.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, especially the characteristic C=O stretching frequencies of the quinone moiety.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and for quantitative analysis in biological assays.[12]

-

Gas Chromatography (GC): For environmental analysis of halogenated pollutants, GC coupled with an electron capture detector (GC-ECD) provides extremely high sensitivity.[13][14]

Biological Activities and Mechanisms of Action

Halogenated phenanthrenequinones have demonstrated a wide spectrum of biological effects, with cytotoxic activity against cancer cells being the most prominent.[2]

Cytotoxic and Anticancer Activity

Numerous studies have highlighted the potential of phenanthrenequinones as anticancer agents.[2][9] For instance, methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate has shown high potency against human colon (Caco-2) and epidermoid carcinoma (Hep-2) cell lines, with IC₅₀ values of 0.97 μg/mL and 2.81 μg/mL, respectively.[9][10] Halogenation can further enhance this activity; studies on the related naphthoquinone scaffold revealed that a fluorine atom at a key position was instrumental in improving anticancer efficacy.[15][16]

Mechanism 1: Reactive Oxygen Species (ROS) Generation The primary mechanism of cytotoxicity for many quinones is the generation of reactive oxygen species (ROS) through intracellular redox cycling.[2][17] This process involves the enzymatic one-electron reduction of the quinone (Q) to a semiquinone radical anion (Q•⁻). This radical can then transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion (O₂•⁻). This cycle repeats, leading to a massive accumulation of ROS, which causes oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).[5][17]

Caption: Redox cycling of phenanthrenequinone leading to ROS production.

Mechanism 2: Impairment of Mitotic Progression Recent studies have revealed that 9,10-phenanthrenequinone can also exert cytotoxicity through ROS-independent mechanisms. It has been shown to impair mitotic progression and spindle assembly in HeLa cells.[18] Exposure to the compound led to delayed mitotic entry and improper chromosome alignment, suggesting a direct interference with the cellular machinery responsible for cell division.[18] This provides a second, distinct pathway that contributes to its anticancer effects.

Antiviral and Antimicrobial Activity

Phenanthrene derivatives have also been investigated for their antiviral properties. Certain compounds have shown significant inhibitory activity against influenza A virus, with mechanisms including the inhibition of viral neuraminidase (NA) and the reduction of viral matrix protein mRNA transcription.[19][20] Some phenanthrenequinones have also demonstrated light-independent virucidal activity against retroviruses.[21] While specific data on halogenated derivatives is limited, the general antiviral profile of the core structure suggests this is a promising area for further investigation, especially given that halogenation has been shown to improve the antiviral activity of other quinone scaffolds like emodin.[22]

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications affect biological activity is fundamental to rational drug design. For halogenated phenanthrenequinones, the key variables are the type, number, and position of the halogen substituents.

-

Influence of Halogen Type: In studies of other aromatic scaffolds like halophenols, the biological activity often follows the order Cl > Br > F, suggesting that a chloro substituent may play a pivotal role in target interaction.[23] The larger, more polarizable bromine and iodine atoms can form stronger halogen bonds but may also increase steric hindrance or alter solubility.

-

Influence of Position: The position of the halogen is critical. Substitution at different points on the phenanthrene rings will uniquely alter the molecule's electronic landscape and shape, affecting its ability to fit into an enzyme's active site or intercalate with DNA.

-

Influence of Number: Increasing the number of halogen substituents can enhance lipophilicity and potentially increase activity, but it can also lead to higher toxicity or off-target effects.

| Compound/Derivative | Halogen(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | None | Caco-2 (Colon) | 2.5 (0.97 µg/mL) | [9][10] |

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | None | Hep-2 (Larynx) | 7.2 (2.81 µg/mL) | [9][10] |

| 2,7-Dibromo-phenanthrenequinone | 2,7-di-Br | Data Not Available | Data Not Available | [1] |

| 3,6-Dibromo-phenanthrenequinone | 3,6-di-Br | Data Not Available | Data Not Available | [1] |

| 9-Chloro-phenanthrene (non-quinone) | 9-Cl | 3T3-L1 (Adipogenesis) | Inhibitory Effect Shown | [8] |

Note: IC₅₀ values converted from µg/mL assuming an average MW of ~390 g/mol for comparison. Data for halogenated phenanthrenequinones is sparse, highlighting a key area for future research.

Future Perspectives and Conclusion

Halogenated phenanthrenequinone derivatives stand at the intersection of a privileged biological scaffold and a powerful strategy for molecular optimization. While the parent compounds have demonstrated significant cytotoxic and antiviral potential, the systematic exploration of their halogenated analogs is still in its early stages.

Key areas for future research include:

-

Systematic Synthesis: The targeted synthesis of a comprehensive library of mono- and poly-halogenated derivatives (F, Cl, Br, I) at various positions is needed to build a robust SAR model.

-

Mechanism of Action Studies: Investigating whether halogenation alters the primary mechanism of action—for example, by shifting the balance between ROS-dependent and ROS-independent cytotoxicity or by conferring novel enzyme inhibitory activities.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to determine their potential as viable drug candidates.[24][25]

-

Target Identification: Moving beyond phenotypic screening to identify the specific cellular proteins that these compounds interact with.

This technical guide has outlined the foundational knowledge required to engage with this promising class of molecules. By leveraging the synthetic strategies, analytical protocols, and mechanistic insights presented herein, researchers can effectively design and evaluate novel halogenated phenanthrenequinone derivatives, paving the way for the development of next-generation therapeutic agents.

References

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025). MDPI.

- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2024). Preprints.org.

- Molecular docking investigation of cytotoxic phenanthrene deriv

- Unveiling the Biological Potential of Phenanthrenequinones: A Compar

- Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells. (2022). MDPI.

- Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. (N/A). PMC.

- Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. (2025). PMC.

- Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. (2017). Comptes Rendus de l'Académie des Sciences.

- Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR)

- Synthetic procedure of phenanthrene derivatives. Reagents and... (N/A).

- Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. (2017). ScienceDirect.

- Synthesis of substituted phenanthrenequinone and its derivatives via copper‐catalyzed dehydrogenative coupling. (N/A).

- Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. (2011). MDPI.

- Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (N/A). PMC.

- Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. (2021). MDPI.

- Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. (2026). PubMed.

- Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus. (2017). PubMed.

- Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2025).

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).

- Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Deriv

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (N/A). OUCI.

- Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties. (2025). Benchchem.

- The Genesis of a Quinone: A Technical History of Phenanthrenequinones. (2025). Benchchem.

- Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. (2017). Chemistry Stack Exchange.

- Highly sensitive and selective determination of 9, 10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection. (2004). PubMed.

- Design, synthesis, and antiviral evaluation of phenanthrene-based tylophorine derivatives as potential antiviral agents. (2010). PubMed.

- Mechanism of action of toxic halogenated arom

- Structure-activity relationship of anticancer drug candid

- Studies on the mechanism of action of halogenated arom

- Phenanthrenequinone antiretroviral agents. (2000). PubMed.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). Pharma Excipients.

- Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. (2024). PubMed.

- New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells. (N/A). PMC.

- Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. (2024).

- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (N/A). Restek.

- Phenanthrenequinone – Knowledge and References. (N/A). Taylor & Francis.

- Pharmacokinetics of halogen

- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (2021).

- Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. (2022). MDPI.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- METABOLISM OF HALOGEN DERIVATIVES OF HYDROCARBONS. (N/A). Praxis Medica.

- Advanced Analytical Techniques for Characterizing Petroleum- Derived Contaminants in the Environment. (2024). Semantic Scholar.

Sources

- 1. Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 8. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]

- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Highly sensitive and selective determination of 9, 10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. gcms.cz [gcms.cz]

- 15. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 16. preprints.org [preprints.org]

- 17. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiviral activity of phenanthrenes from the medicinal plant Bletilla striata against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phenanthrenequinone antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 [mdpi.com]

- 23. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors [mdpi.com]

- 24. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

Methodological & Application

Application Notes & Protocols: Strategic Application of Buchwald-Hartwig Amination for the Synthesis of Halogenated Phenanthrene Dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Significance of Substituted Phenanthrene Diones in Medicinal Chemistry

Phenanthrene, a fundamental polycyclic aromatic hydrocarbon, and its derivatives, particularly phenanthrene diones, represent a privileged scaffold in modern drug discovery.[1] These structures are at the core of numerous naturally occurring and synthetic compounds exhibiting a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The introduction of an amino group onto the phenanthrene dione core can dramatically modulate its physicochemical properties and biological targets, making the development of robust synthetic methodologies for their preparation a critical endeavor for medicinal chemists.

The Buchwald-Hartwig amination stands out as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3][4] This guide provides an in-depth exploration of the strategic application of the Buchwald-Hartwig amination to halogenated phenanthrene diones, a class of substrates that presents unique challenges due to steric hindrance and electronic effects.

The Challenge: Navigating Steric and Electronic Hurdles

The successful C-N cross-coupling on a halogenated phenanthrene dione framework is not a trivial pursuit. The inherent steric bulk of the polycyclic system, coupled with the electron-withdrawing nature of the dione functionality, can significantly impact the efficiency of the catalytic cycle. Key steps such as oxidative addition and reductive elimination can be sluggish, leading to low yields and the formation of undesired side products. Therefore, a careful and rational selection of the catalyst, ligand, base, and solvent is paramount to overcoming these obstacles.

Dissecting the Catalytic Cycle: A Guide to Rational Optimization

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] Understanding the nuances of this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like halogenated phenanthrene diones.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

For halogenated phenanthrene diones, the oxidative addition of the aryl halide to the Pd(0) complex can be challenging. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is critical to promote this step. Similarly, the reductive elimination, which forms the desired C-N bond, is often the rate-limiting step and is facilitated by bulky ligands that create a more coordinatively unsaturated palladium center.

Optimized Protocol for the Buchwald-Hartwig Amination of 2-Bromo-phenanthrene-9,10-dione

This protocol provides a robust starting point for the amination of halogenated phenanthrene diones. Researchers should consider this as a general guideline and may need to perform further optimization based on the specific amine and substrate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-phenanthrene-9,10-dione | ≥98% | Commercially Available | |

| Amine of choice | ≥98% | Commercially Available | Ensure dryness if sensitive to moisture. |

| Pd₂(dba)₃ | ≥97% | Commercially Available | Palladium precatalyst. |

| XPhos | ≥98% | Commercially Available | Bulky phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong, non-nucleophilic base. |

| Toluene | Anhydrous | Commercially Available | Degas prior to use. |

| Oven-dried Schlenk tube or microwave vial | |||

| Magnetic stir bar | |||

| Inert atmosphere (Argon or Nitrogen) | High Purity |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol

-

Preparation: In a glovebox or under a positive flow of inert gas, add 2-bromo-phenanthrene-9,10-dione (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the reaction vessel with a septum or cap and thoroughly purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Through the septum, add anhydrous and degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.). If the amine is a solid, it can be added with the other solids in step 1.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for 12-24 hours. The reaction should be a homogenous solution or a fine suspension.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its identity and purity.

Key Considerations for Optimization

The success of the Buchwald-Hartwig amination on halogenated phenanthrene diones is highly dependent on the careful selection of reaction parameters.

| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources. Pre-catalysts like G3-XPhos can also be highly effective and may require lower catalyst loadings. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally preferred for challenging substrates as they promote both oxidative addition and reductive elimination. The optimal ligand may vary depending on the specific amine. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. NaOtBu is a common choice. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be explored, potentially requiring higher reaction temperatures. |

| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally effective. Toluene is a good starting point due to its high boiling point. Dioxane can also be an excellent choice. |

| Temperature | 100-110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or sterically hindered substrates. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Use a fresh batch of catalyst and ligand. Ensure all reagents are anhydrous and the solvent is properly degassed. Increase the reaction temperature in 10 °C increments. |

| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water or protic impurities; Sub-optimal ligand. | Ensure strictly anhydrous conditions. Screen different ligands to suppress this side reaction. |

| Decomposition of Starting Material or Product | Base-sensitive functional groups; High reaction temperature. | Switch to a weaker base (e.g., K₃PO₄). Attempt the reaction at a lower temperature for a longer duration. |

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable platform for the synthesis of novel aminated phenanthrene dione derivatives. By understanding the mechanistic underpinnings of the reaction and systematically optimizing the key parameters, researchers can successfully navigate the challenges posed by these sterically demanding and electronically deactivated substrates. The protocols and insights provided herein serve as a comprehensive guide for scientists in both academic and industrial settings, facilitating the exploration of this important chemical space for the development of new therapeutic agents.

References

-

Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation. Accounts of Chemical Research, 33(3), 204–211. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Name-Reaction.com. Buchwald-Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Zhong, Y., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 291–298. [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Kazakov, G. G., et al. (2020). Iminoquinones and Diimines, N-Hetero Analogues of 9,10-Phenanthrenequinone, in Coordination Chemistry. Russian Journal of Coordination Chemistry, 46(3), 157–171. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Li, X., et al. (2020). Synthesis of Antimicrobial Active 9,10-Phenanthrenequinones by Carbene Organocatalytic Tandem Reactions. Organic Letters, 22(15), 5891–5895. [Link]

-

Prabhakaran, M., & Parthasarathy, K. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C–H Annulation of 2-Biaryl Triflates with Alkynes. The Journal of Organic Chemistry, 89(22), 16363–16374. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Floyd, A. J., Dyke, S. F., & Ward, S. E. (1976). The synthesis of phenanthrenes. Chemical Reviews, 76(5), 509–599. [Link]

-

Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

-

PubChem. 9,10-Phenanthrenedione. [Link]

Sources

fabricating organic field-effect transistors (OFETs) using phenanthrene derivatives

Application Note: High-Performance Organic Field-Effect Transistors (OFETs) Using Phenanthrene Derivatives

Executive Summary: The Phenacene Advantage

While pentacene has long been the standard-bearer for p-type organic semiconductors, its susceptibility to photo-oxidation limits real-world deployment. This guide focuses on Phenanthrene derivatives —specifically the fused "phenacene" class (e.g., Picene ) and thiophene-fused analogs like Phenanthro[1,2-b:8,7-b']dithiophene (PDT) .[1]

These materials feature a "zigzag" edge topology (armchair-like), which stabilizes the HOMO level (approx. -5.5 eV) compared to the linear acenes (-5.0 eV for pentacene), granting exceptional air stability without sacrificing hole mobility (

Target Audience: Materials Scientists, Device Physicists, and R&D Engineers.

Material Selection & Device Architecture

To cover both high-purity benchmarking and scalable manufacturing, this guide details two distinct processing pathways:

| Parameter | Pathway A: Vacuum Deposition | Pathway B: Solution Processing |

| Target Molecule | Picene (C | C |

| Solubility | Insoluble (requires sublimation) | Soluble in Chlorobenzene/DCB |

| Crystallinity | Polycrystalline Island Growth | Spherulitic or Aligned Domains |

| Architecture | BGTC (Bottom-Gate Top-Contact) | BGTC or TGBC |

| Key Advantage | Highest purity; Intrinsic mobility assessment | Scalable; Lower energy cost |

Visualizing the Workflow

The following diagram outlines the critical decision nodes in the fabrication process.

Figure 1: Decision matrix for fabricating phenanthrene-based OFETs. Note the divergence based on molecular solubility.

Protocol 1: Substrate Preparation & Surface Engineering

Criticality: The interface between the dielectric (SiO

Materials:

-

Heavily doped n-type Si wafer with 300 nm thermal SiO

(Capacitance -

Octadecyltrichlorosilane (OTS ) or Hexamethyldisilazane (HMDS ).

Step-by-Step:

-

Decontamination:

-

Sonicate wafers in Acetone (10 min)

Isopropanol (10 min). -

UV-Ozone Treatment: Expose for 20 mins.[2] This generates surface hydroxyl (-OH) groups required for silane bonding.

-

-

SAM Deposition (The "Dry" Method for OTS):

-

Why Dry? Wet OTS deposition often leads to polymerization aggregates.

-

Place cleaned wafers in a vacuum desiccator with a small vial containing 100

L of OTS. -

Evacuate to rough vacuum and heat the entire vessel to 120°C for 2 hours. Vapor-phase OTS reacts with surface -OH groups to form a pristine monolayer.

-

-

Validation:

-

Measure Water Contact Angle (WCA).

-

Target: 95°–105° . If

, the coverage is incomplete (traps will occur). If

-

Protocol 2: Active Layer Deposition

Method A: Vacuum Evaporation (For Picene/PDT)

Best for: Intrinsic physics studies, highest mobilities.

-

Source Loading: Load Picene powder (purified by sublimation) into a Knudsen cell (K-cell) or quartz boat.

-

Base Pressure: Pump down to

Torr. -

Substrate Temperature (

):-

Crucial Step: Heat the substrate holder to 60°C – 80°C .

-

Reasoning: Phenacenes require thermal energy during deposition to diffuse and settle into the thermodynamically stable "herringbone" packing. Cold substrates lead to amorphous, low-mobility films.

-

-

Deposition Rate: Maintain 0.1 – 0.2 Å/s . Slow growth promotes large grain sizes (microns).

-

Thickness: Target 40–50 nm.

Method B: Solution Shearing (For Alkyl-PDT)

Best for: Scalable electronics, flexible substrates.

-

Solution Prep: Dissolve C

-PDT in 1,2-Dichlorobenzene (o-DCB) at 0.5 wt%. Heat to 80°C to ensure full dissolution.[3] -

Shearing Setup: Use a silicon blade (hydrophobized with OTS).

-

Deposition:

-

Gap: 100

m. -

Speed: 0.5 mm/s (slow speed encourages crystallization at the meniscus).

-

Stage Temp: 90°C .

-

-

Post-Annealing: Bake at 120°C for 30 mins in a glovebox to remove residual solvent and refine domain boundaries.

Protocol 3: Electrode Deposition & Characterization

Architecture: Bottom-Gate Top-Contact (BGTC).[4] Why? Evaporating gold on top of the semiconductor protects the delicate organic surface from the high-energy impact of sputtering and ensures lower contact resistance by penetrating slightly into the organic layer.

-

Shadow Masking: Align a steel mask (channel length

, width -

Evaporation: Deposit 50 nm Gold (Au).

-

Note: For phenanthrene derivatives (HOMO ~ -5.5 eV), Au (Work function ~5.1 eV) creates a small injection barrier. A thin layer (1 nm) of F4-TCNQ or MoO

can be used as a hole-injection interlayer if contact resistance is high.

-

-

Measurement:

-

Use a Semiconductor Parameter Analyzer (e.g., Keithley 4200).

-

Transfer Sweep:

(Saturation), sweep

-

Data Analysis & Benchmarking

Extract mobility (

Expected Performance Metrics:

| Metric | Picene (Vacuum) | Alkyl-PDT (Solution) | Troubleshooting Flag |

| Mobility ( | 1.0 – 3.0 cm | 0.1 – 1.0 cm | |

| On/Off Ratio | |||

| Threshold ( | -10V to -20V | -5V to -15V | Large shift: Deep traps at interface. |

| Hysteresis | Negligible | Low | High: Residual solvent or water (anneal longer). |

Charge Transport Mechanism

The following diagram illustrates why phenanthrene derivatives (Phenacenes) are superior to linear acenes for stability.

Figure 2: Topology-property relationship. The zigzag "armchair" edges of phenacenes lower the HOMO energy, preventing oxidation by atmospheric oxygen.

References

-

Okamoto, H., et al. (2008). "Air-assisted high-performance field-effect transistor with thin films of picene."[5] Journal of the American Chemical Society. Link

-

Nishihara, Y., et al. (2013).[1] "Phenanthro[1,2-b:8,7-b']dithiophene: A new picene-type molecule for transistor applications."[1][6] RSC Advances. Link

-

Ito, Y., et al. (2009). "High-performance organic field-effect transistors with fatty acid salts as the gate insulator." Advanced Materials. (Context on surface treatments). Link

-

Devynck, M., et al. (2011).[7] "Organic field-effect transistor with octadecyltrichlorosilane (OTS) self-assembled monolayers on gate oxide: effect of OTS quality." European Physical Journal - Applied Physics. Link

Sources

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Phenanthro[1,2-b : 8,7-b’]dithiophene: a new picene-type molecule for transistor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Note & Protocol: Synthesis of Novel Polyhalogenated Dibenzo[f,h]quinoxaline Derivatives

Here is the detailed application note and protocol as requested.

Topic: Condensation of Diamines with 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

Audience: Researchers, scientists, and drug development professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) and their heteroatom-containing analogues are foundational components in materials chemistry and medicinal science.[1][2][3] The strategic incorporation of nitrogen atoms into the PAH scaffold to create aza-PAHs can significantly tune their electronic, optical, and biological properties.[1][2] This guide details the synthesis of a unique class of polyhalogenated, nitrogen-containing PAHs through the condensation of various diamines with the specialized precursor, 3,6-dibromo-2,7-diiodophenanthrene-9,10-dione. The resulting dibenzo[f,h]quinoxaline structures are of significant interest due to their extended π-systems and the presence of multiple halogen atoms, which serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This document provides a comprehensive scientific background, detailed experimental protocols, and characterization guidelines for these valuable compounds.

Part 1: Scientific Background and Rationale

The core of the described synthesis is a Schiff base condensation reaction. This classic transformation involves the reaction of a carbonyl compound with a primary amine. In this specific case, the 1,2-dione functionality of the phenanthrene-9,10-dione derivative reacts with a 1,2-diamine to form a stable, aromatic pyrazine ring. The overall transformation yields a dibenzo[f,h]quinoxaline system, a planar, electron-deficient heterocyclic scaffold.

The Precursor: 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

This heavily halogenated phenanthrenequinone is a highly specialized building block. While its direct synthesis is not widely published, its preparation can be logically inferred from established halogenation protocols for the parent phenanthrene-9,10-dione.[4][5] The significance of the four halogen substituents is twofold:

-

Electronic Tuning: The electron-withdrawing nature of bromine and iodine atoms modulates the electronic properties (HOMO/LUMO energy levels) of the quinoxaline product, which is critical for applications in organic electronics.[1]

-

Synthetic Handles: The C-Br and C-I bonds provide regiochemically distinct sites for post-synthetic modification via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rational design and synthesis of complex, multi-dimensional organic materials.

The Diamine Reagent

The choice of diamine is a critical determinant of the final product's structure and properties. The protocol described herein is robust and can be adapted for various diamines, including:

-

Aromatic diamines (e.g., o-phenylenediamine): These will yield a fully aromatic, planar product with an extended π-conjugated system, suitable for optoelectronic applications.

-

Aliphatic diamines (e.g., ethylenediamine): These will result in a partially saturated ring fused to the phenanthrene core, altering the geometry and electronic structure.

The Products: Applications in Science and Technology

The resulting polyhalogenated dibenzo[f,h]quinoxalines are valuable platforms for creating advanced functional materials. Their rigid, planar structure and tunable electronic properties make them excellent candidates for:

-

Organic Electronics: As components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][6]

-

Supramolecular Chemistry: As building blocks for constructing complex architectures like rotaxanes and catenanes through coordination with metal ions.[7][8][9]

-

Drug Development: The 1,10-phenanthroline core, which is structurally related to the quinoxaline product, is a known pharmacophore with applications in anticancer and antibacterial agents.[6][10][11]

-

Chemosensors: Derivatization of the core structure can lead to compounds that exhibit changes in fluorescence or absorption upon binding to specific metal ions.[7]

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Halogenated compounds and strong acids/bases require careful handling.

Protocol 1: Proposed Synthesis of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

This protocol is based on established methods for the halogenation of phenanthrene systems.[4][5][12] It should be optimized for specific laboratory conditions.

Caption: Proposed workflow for the synthesis of the polyhalogenated precursor.

Step 1: Synthesis of 3,6-Dibromophenanthrene-9,10-dione [4]

-

In a flask equipped with a stirrer, add 9,10-phenanthrenequinone (1.0 eq).

-

Carefully add concentrated sulfuric acid (10-20 vol) while cooling in an ice bath.

-

Once dissolved, slowly add bromine (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture carefully onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 3,6-dibromophenanthrene-9,10-dione.

Step 2: Synthesis of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

-

To a solution of 3,6-dibromophenanthrene-9,10-dione (1.0 eq) in a mixture of acetic acid and concentrated sulfuric acid, add elemental iodine (2.2 eq).

-

Add a strong oxidizing agent, such as iodic acid (HIO₃) or nitric acid, portion-wise to generate the electrophilic iodine species in situ.

-

Heat the mixture to 60-80 °C and stir for 24-48 hours, monitoring by TLC.

-

After cooling, pour the mixture onto ice and collect the precipitate by filtration.

-

Wash the solid extensively with water, followed by a sodium thiosulfate solution to remove excess iodine, and finally with water again.

-

Dry the crude product under vacuum. Purification can be achieved by recrystallization from a high-boiling solvent like nitrobenzene or by column chromatography.

Protocol 2: General Condensation with Diamines

This protocol describes a general method for the condensation reaction.[13]

Sources

- 1. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 6. labinsights.nl [labinsights.nl]

- 7. benchchem.com [benchchem.com]

- 8. Phenanthroline based rotaxanes: recent developments in syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]